(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid
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Overview
Description
(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical properties of the compound, making it highly valuable in various scientific and industrial applications. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid typically involves the introduction of fluorine and trifluoromethyl groups into an aromatic ring. One common method is the reaction of a suitable aromatic precursor with fluorinating agents such as sulfur tetrafluoride or antimony trifluoride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yields and purity of the final product, often involving multiple purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid has numerous applications in scientific research, including:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism by which (3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A simple trifluoromethyl-containing compound with strong acidic properties.
Fluoroacetic acid: Contains a single fluorine atom and is known for its toxicity.
Trifluoromethylbenzene: An aromatic compound with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid is unique due to the combination of both fluorine and trifluoromethyl groups in its structure. This dual functionality imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O3/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWNFRZVWANAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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